Aloemodina

Descripción general

Descripción

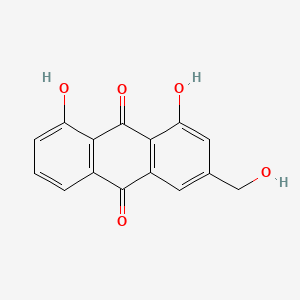

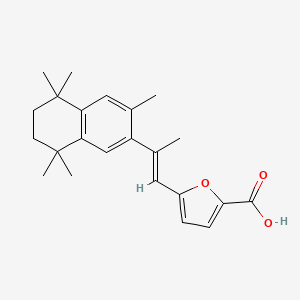

La aloemodina es un compuesto antraquinónico natural que se encuentra en las raíces y rizomas de diversas plantas, como la Aloe vera y el Rheum palmatum. Es conocida por su fuerte acción estimulante-laxante y se ha estudiado por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias, antitumorales y antimicrobianas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La aloemodina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antitumoral: Induce la apoptosis en las células cancerosas al regular positivamente las proteínas proapoptóticas como Bax y al regular negativamente las proteínas antiapoptóticas como Bcl-2.

Actividad antiinflamatoria: La this compound inhibe la producción de citocinas y mediadores proinflamatorios, reduciendo así la inflamación.

Actividad antimicrobiana: Altera la integridad de la membrana celular de las bacterias, lo que lleva a la muerte celular.

Análisis Bioquímico

Biochemical Properties

Aloe-emodin boasts multiple biochemical and pharmacological properties, such as strong antibacterial, antioxidant, and antitumor effects . It interacts with various enzymes and proteins, including the MAP kinase family, which plays an active role in wound healing . The expressions of JNK and P38, members of the MAP kinase family, were found to be upregulated at low concentrations of Aloe-emodin and downregulated at higher concentrations .

Cellular Effects

Aloe-emodin has been found to have significant effects on various types of cells and cellular processes. It inhibits the ATP content of the cells in a concentration-dependent manner and influences cell function by accelerating cell migration at lower concentrations while inhibiting cell migration in higher concentration treatment groups . It also influences gene expression levels of the MAP kinases in healthy fibroblastic skin cells .

Molecular Mechanism

Aloe-emodin exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis in human colon cancer cells through mitochondria-related pathways . Aloe-emodin upregulates the protein level of Bax and decreases the expression of Bcl-2, which activates caspase-3 and caspase-9 . Furthermore, the protein expression level of cytochrome C increases in a time-dependent manner in the cytoplasm but decreases in a time-dependent manner in the mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aloe-emodin change over time. It has been observed that Aloe-emodin inhibited the ATP content of the cells in a concentration-dependent manner . Furthermore, the lifespan of Caenorhabditis elegans under heat stress was observed to be longer after treatment with 75 µM emodin and was significantly reduced after 150 µM Aloe-emodin treatment .

Dosage Effects in Animal Models

In animal models, the effects of Aloe-emodin vary with different dosages. For instance, in a study on rats with Porphyromonas gingivalis-induced periodontitis, Aloe-emodin was found to decrease alveolar bone resorption and periodontal inflammation .

Metabolic Pathways

Aloe-emodin is involved in various metabolic pathways. It has been found to influence the MAP kinase pathway, which regulates processes such as proliferation, oncogenesis, differentiation, and inflammation in the cell .

Transport and Distribution

It has been found to influence cell migration, suggesting that it may be transported to various parts of the cell to exert its effects .

Subcellular Localization

In a study on SKBR3 and A549 cell lines, a peptide conjugate of Aloe-emodin was found to be mainly internalized within the SKBR3 cells, showing a nuclear localization .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La aloemodina se puede sintetizar mediante varios métodos. Un enfoque común implica la oxidación de la emodina, otro derivado de la antraquinona, utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno. La reacción generalmente ocurre en condiciones ácidas y a temperaturas elevadas para facilitar la conversión .

Métodos de producción industrial

En entornos industriales, la this compound a menudo se extrae de fuentes naturales como la Aloe vera. El proceso de extracción implica el uso de solventes como el etanol o el metanol para aislar el compuesto del material vegetal. El extracto se purifica luego mediante técnicas como la cristalización o la cromatografía para obtener this compound pura .

Análisis De Reacciones Químicas

Tipos de reacciones

La aloemodina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes derivados de quinona.

Reducción: Se puede reducir para formar derivados de dihidroxiantraquinona.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno, típicamente en condiciones ácidas.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio en condiciones suaves.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de antraquinona, que pueden tener diferentes actividades y propiedades biológicas .

Comparación Con Compuestos Similares

La aloemodina a menudo se compara con otras antraquinonas como la emodina y la reína:

Emodina: Tanto la this compound como la emodina tienen estructuras y actividades biológicas similares.

Reína: La reína es otra antraquinona con propiedades antiinflamatorias y antitumorales.

Lista de compuestos similares

- Emodina

- Reína

- Crisofanol

- Fisciona

La this compound destaca por sus potentes actividades biológicas y diversas aplicaciones en diversos campos.

Propiedades

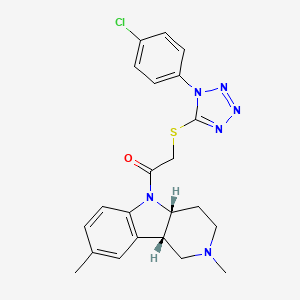

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWDHRMZQUTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2030695 | |

| Record name | Aloe-emodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2030695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-72-1 | |

| Record name | Aloe emodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloe emodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloe-emodin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aloe-emodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2030695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOE EMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8IYT9CR7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 - 223 °C | |

| Record name | Aloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aloe-emodin exert its anti-cancer effects?

A1: Aloe-emodin exhibits anti-cancer activity through various mechanisms, including:

- Inhibition of cell proliferation: Aloe-emodin has been shown to inhibit the proliferation of various cancer cell lines, including colon [, , , ], melanoma [], prostate [, ], cervical [, ], gastric [, ], tongue [], and esophageal cancer cells []. This growth inhibition often occurs in a dose- and time-dependent manner.

- Cell cycle arrest: Aloe-emodin can induce cell cycle arrest at different phases, depending on the cell type. For example, it causes G2/M phase arrest in human cervical cancer cells [] and G0/G1 phase arrest in colon cancer cells [].

- Induction of apoptosis: Aloe-emodin triggers apoptosis (programmed cell death) in various cancer cells, involving both the extrinsic (Fas death receptor pathway) and intrinsic (mitochondrial) pathways [, ]. This apoptotic effect is often accompanied by DNA fragmentation, nuclear shrinkage, and caspase activation [, ].

- Suppression of signaling pathways: Aloe-emodin can inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT [, ], mTORC2 [], and MAPK/ERK pathways [, ]. It also downregulates the expression of proteins involved in cell cycle progression, such as cyclins, CDKs, and PCNA [, ].

- Modulation of other cellular processes: Aloe-emodin has been shown to inhibit angiogenesis (formation of new blood vessels) [], reduce cancer cell migration and invasion [, , ], and induce differentiation in some cancer cells [].

Q2: Does aloe-emodin interact with specific molecular targets?

A2: While aloe-emodin demonstrates pleiotropic effects, research suggests it can directly interact with certain molecular targets:

- mTORC2: Aloe-emodin can bind to and inhibit the kinase activity of mTORC2, a protein complex involved in cell growth and proliferation []. This interaction leads to the suppression of downstream targets like AKT and PKCα, ultimately contributing to its anti-cancer effects.

Q3: What are the downstream effects of aloe-emodin's interaction with these targets?

A3: The interaction of aloe-emodin with its targets triggers a cascade of downstream effects:

- mTORC2 inhibition: Inhibition of mTORC2 by aloe-emodin leads to decreased phosphorylation of AKT and PKCα, ultimately suppressing cell proliferation and anchorage-independent growth in prostate cancer cells [].

Q4: What is the molecular formula, weight, and spectroscopic data for aloe-emodin?

A4:

- Spectroscopic Data: Characterization studies have utilized various spectroscopic methods:

- FTIR and Raman Spectroscopy: [] provides detailed analyses of the infrared and Raman spectra of aloe-emodin, identifying characteristic vibrational modes and correlating them with its molecular structure.

- UV-Visible Spectroscopy: [] also investigates the UV-Visible spectrum of aloe-emodin, providing insights into its electronic transitions and light absorption properties.

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of aloe-emodin?

A5: Studies in rats have shown that aloe-emodin can be absorbed after oral administration, with metabolites detected in plasma and urine [, ]. A study investigating the pharmacokinetics of aloe-emodin after intravenous and oral administration in rats revealed that its metabolites, particularly aloe-emodin glucuronides, exhibit higher systemic exposure than the parent compound []. This suggests that aloe-emodin undergoes significant metabolism, primarily glucuronidation, influencing its bioavailability and potentially its in vivo activity.

Q6: Do drug transporters influence the absorption and distribution of aloe-emodin?

A6: Yes, research indicates that drug transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2) can affect aloe-emodin's intestinal absorption []. Inhibiting these transporters in rat intestinal perfusion models significantly enhanced aloe-emodin absorption, suggesting their role in limiting its uptake.

Q7: Are there any known interactions between aloe-emodin and drug-metabolizing enzymes?

A7: While specific research on aloe-emodin's interaction with drug-metabolizing enzymes is limited within the provided context, one study highlights its inhibitory effect on N-acetyltransferase 1 (NAT1) in human malignant melanoma cells []. This inhibition of NAT1, an enzyme involved in xenobiotic metabolism, occurred at both the mRNA and protein levels, indicating a potential for aloe-emodin to influence the metabolism of other drugs or compounds.

Q8: What evidence supports the anti-cancer effects of aloe-emodin in experimental settings?

A8: Aloe-emodin's anti-cancer potential has been demonstrated in various experimental models:

- In vivo studies: In a mouse model of schistosomiasis-induced liver fibrosis, aloe-emodin administration significantly reduced the levels of fibrosis markers, including transforming growth factor beta 1 (TGF-β1), platelet-derived growth factor (PDGF), and type I and III collagen []. Additionally, aloe-emodin demonstrated tumor suppression effects in an athymic nude mouse model of prostate cancer [].

Q9: What is known about the toxicity and safety profile of aloe-emodin?

A9: While aloe-emodin shows promise as a potential therapeutic agent, its safety profile requires careful consideration:

- Hepatotoxicity: One study highlighted that aloe-emodin induced hepatotoxicity in rats []. This finding underscores the importance of further investigating the potential hepatotoxic effects of aloe-emodin in different experimental systems and evaluating its safety for potential clinical applications.

Q10: Are there any strategies to improve the delivery and targeting of aloe-emodin?

A10: One study explored the encapsulation of aloe-emodin in SBA-15 mesoporous silica nanoparticles as a drug delivery system []. This aloe-emodin-loaded SBA-15 demonstrated a controlled release profile and enhanced cytotoxicity against cervical cancer cells compared to free aloe-emodin, highlighting the potential of nanoformulations in improving aloe-emodin's therapeutic efficacy.

Q11: What analytical methods are used to quantify and characterize aloe-emodin?

A11: Various analytical techniques are employed in aloe-emodin research:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the quantitative determination of aloe-emodin in various matrices, including plant extracts, biological samples, and pharmaceutical formulations [, , , ].

- Thin-Layer Chromatography (TLC): TLC, coupled with densitometry or image analysis, offers a rapid and cost-effective approach for the quantification of aloe-emodin in plant materials [, ].

- Spectroscopic Methods: As mentioned previously, FTIR, Raman, and UV-Visible spectroscopy are valuable tools for characterizing the structure and properties of aloe-emodin [].

Q12: What is the historical context of aloe-emodin research?

A12: Aloe-emodin has a long history of use in traditional medicine, particularly in Asia, for its purgative and anti-inflammatory properties [, ]. Modern scientific research has expanded upon these traditional uses, exploring its diverse pharmacological activities, including anti-cancer, antibacterial, antiviral, and antioxidant effects [, , , ].

Q13: Are there any cross-disciplinary applications of aloe-emodin?

A13: Beyond its biomedical applications, aloe-emodin has shown potential in other fields:

- Antibacterial Coatings: Research has explored the incorporation of aloe-emodin microcapsules into water-based coatings to impart antibacterial properties []. These coatings demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, indicating their potential application in various settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B1665632.png)

![(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid](/img/structure/B1665645.png)

![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione](/img/structure/B1665650.png)